molecular formula C12H14O4 B1337276 Methyl 3-allyl-4-hydroxy-5-methoxybenzoate CAS No. 647854-53-3

Methyl 3-allyl-4-hydroxy-5-methoxybenzoate

Cat. No. B1337276
M. Wt: 222.24 g/mol
InChI Key: PAOAHRWQQSHYDM-UHFFFAOYSA-N
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Description

Methyl 3-allyl-4-hydroxy-5-methoxybenzoate (M3AHM) is an organic compound that belongs to the class of benzoates. It is a white crystalline solid with a melting point of around 105-107°C. M3AHM has a variety of applications in the medical and scientific fields due to its unique properties. It has been used in the synthesis of pharmaceuticals, as a preservative, and in the development of new materials. Additionally, it has been studied for its potential as a chemotherapeutic agent.

Scientific Research Applications

Reactivity and Protective Group Strategies

  • Research on the regioselectivity of 3-hydroxyisoxazole-5-esters has shown that O-alkylation is highly favored with various alkylating agents, suggesting that similar reactivity might be expected in compounds like Methyl 3-allyl-4-hydroxy-5-methoxybenzoate. Such reactivity patterns are crucial in synthetic chemistry for designing protective group strategies and synthesizing complex molecules (Riess et al., 1998).

Synthetic Applications

  • The synthesis of intermediates for radiolabeled compounds, such as those used in PET imaging, often involves complex transformations. Studies on the synthesis of intermediates for 18F-fallypride highlight the importance of allylation and other modifications, which might be relevant for manipulating Methyl 3-allyl-4-hydroxy-5-methoxybenzoate in synthetic routes (X. Jing, 2004).

Natural Product Derivatives

  • Investigation of marine endophytic fungi has led to the isolation of new compounds with structural similarities to Methyl 3-allyl-4-hydroxy-5-methoxybenzoate, demonstrating the diversity of natural product derivatives and their potential biological activities (X. Xia et al., 2011).

Microbial Metabolism

  • Studies on the microbial oxidation of aromatic compounds have shown that certain Pseudomonas strains can metabolize methoxybenzoic acids, leading to the production of methanol and other metabolites. This highlights the potential of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate as a substrate in microbial biotransformations (M. Donnelly & S. Dagley, 1980).

Enzymatic Inhibition

  • Research on the inhibition of catechol O-methyltransferase by substituted benzoic acids provides insights into how structural modifications can impact biological activity. This could inform the design of enzyme inhibitors or modulators based on the core structure of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate (R. Borchardt et al., 1982).

properties

IUPAC Name

methyl 4-hydroxy-3-methoxy-5-prop-2-enylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-4-5-8-6-9(12(14)16-3)7-10(15-2)11(8)13/h4,6-7,13H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOAHRWQQSHYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CC=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427952
Record name methyl 3-allyl-4-hydroxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-allyl-4-hydroxy-5-methoxybenzoate

CAS RN

647854-53-3
Record name methyl 3-allyl-4-hydroxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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